1,1-Diethyl-2-t-butylaminoethylamin
Description
1,1-Diethyl-2-t-butylaminoethylamin is a tertiary amine with a branched alkylamine structure. Its molecular formula is C₉H₂₁N₃, consisting of two ethyl groups, a tert-butyl (t-butyl) group, and an ethylenediamine backbone.
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-N-tert-butyl-2-ethylbutane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-10(11,7-2)8-12-9(3,4)5/h12H,6-8,11H2,1-5H3 |
InChI Key |
GBBADHNSBOEAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CNC(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular and Structural Characteristics
Key Observations :
- Steric Effects : The t-butyl and diethyl groups in the target compound likely increase steric hindrance compared to simpler amines like 1,3-Dimethylamylamine or diisobutylamine. This could reduce nucleophilicity but enhance selectivity in catalytic reactions.
- Solubility: DMAE’s hydroxyl group improves water solubility , whereas the hydrophobic t-butyl group in this compound may favor organic solvents.
Preparation Methods
Sodium Amide-Catalyzed Olefin Hydroamination
The hydroamination of ethylene and tert-butyl-substituted olefins in the presence of sodium amide (NaNH₂) catalysts, as described in US7161039B2, offers a viable pathway. In this method, diethylamine reacts with tert-butylamine under controlled pressures (20–200 bar) and temperatures (50–100°C) to form mixed ethyl/tert-butyl amines. For example:
Key parameters include maintaining an ethylene excess to favor triethylamine formation, though substituting ethylene with tert-butyl olefins redirects selectivity toward the target compound.
Transalkylation and Isomerization
Post-hydroamination, transalkylation under hydrogenation conditions (280°C, H₂ atmosphere) redistributes alkyl groups between amines. This step converts intermediates like ethyldibutylamine into this compound via Ni- or Pd-based catalysts. The process requires careful control of NH₃ and H₂ partial pressures to avoid over-reduction.
Alkylation and Nucleophilic Substitution Strategies
Stepwise Alkylation of Ethylenediamine
Ethylenediamine serves as a starting material for sequential alkylation:
Reductive Amination
Reductive amination of tert-butylaminoacetaldehyde with diethylamine, using NaBH₃CN or H₂/Pd-C, provides a one-pot route:
This method avoids harsh conditions but requires stringent moisture control.
Reaction Optimization and Challenges
Temperature and Pressure Effects
Optimal hydroamination occurs at 50–100°C and 30–50 bar, balancing reaction rate and catalyst stability. Elevated temperatures (>120°C) risk tert-butyl group decomposition, while low pressures (<20 bar) limit ethylene solubility.
Catalyst Selection
Sodium amide excels in initiating hydroamination but necessitates anhydrous conditions. Alternatives like Raney nickel enable milder transalkylation but require higher H₂ pressures (50–100 bar).
Steric and Electronic Considerations
The tert-butyl group’s bulk impedes nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) to enhance reagent mobility. Electronic effects from the ethyl groups further moderate reaction kinetics, favoring SN1 mechanisms over SN2 in alkylation steps.
Purification and Isolation Techniques
Distillation and Phase Separation
Following US5840987A, crude reaction mixtures are distilled to separate low-boiling amines (e.g., monoethylamine) from high-boiling products. A decanter partitions aqueous and organic phases, with the upper layer enriched in tert-butyl-containing amines.
Chromatographic Methods
Flash chromatography on silica gel, eluting with hexane/ethyl acetate gradients, resolves this compound from diethylbutylamine byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra exhibit distinct signals for tert-butyl (δ 1.2 ppm, singlet) and ethyl groups (δ 1.0–1.3 ppm, triplets). ¹³C NMR confirms quaternary carbons (δ 28–32 ppm for tert-butyl).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 200.3 ([M+H]⁺), with fragmentation patterns consistent with sequential loss of ethyl and tert-butyl groups.
Industrial and Research Implications
The scalability of hydroamination and transalkylation methods positions this compound as a candidate for bulk synthesis in agrochemical and drug delivery systems. Future work should explore biocatalytic routes and flow chemistry to enhance stereoselectivity and reduce waste.
Q & A
Q. How should researchers address discrepancies between in silico predictions and experimental data for physicochemical properties (e.g., logP)?
- Methodological Answer: Re-evaluate computational parameters (e.g., force fields in COSMO-RS) and validate with experimental logP measurements via shake-flask method (octanol-water partition). Cross-check with chromatographic logP (CLogP) derived from reverse-phase HPLC retention times. Discrepancies >0.5 units warrant re-examination of solute-solvent interaction models .
Notes
- Citations: Ensure all experimental protocols adhere to institutional safety guidelines and are documented with traceable batch records.
- Data Reproducibility: Archive raw data (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) with digital object identifiers (DOIs).
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